molecular formula C22H26N4O5 B11285224 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11285224
M. Wt: 426.5 g/mol
InChI Key: OFCFFIKKOQBJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring, a nitrobenzamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Nitrobenzamide Intermediate:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-AMINOBENZAMIDO)BENZOATE.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOIC ACID.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceutical Research: It may serve as a scaffold for the synthesis of novel therapeutic agents.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets in the body. The nitrobenzamide group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperazine ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-AMINOBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOIC ACID

Comparison:

    Binding Affinity: The presence of different substituents on the piperazine ring can affect the binding affinity and specificity of the compound towards its targets.

    Reactivity: The nitro group can be reduced to an amine, which can significantly alter the compound’s reactivity and biological activity.

    Stability: The ester group can be hydrolyzed under certain conditions, affecting the compound’s stability and shelf-life.

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H26N4O5/c1-4-24-9-11-25(12-10-24)20-8-6-17(22(28)31-3)14-18(20)23-21(27)16-5-7-19(26(29)30)15(2)13-16/h5-8,13-14H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

OFCFFIKKOQBJAG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.